2-Isopropyltetrahydro-1,3-oxazole

描述

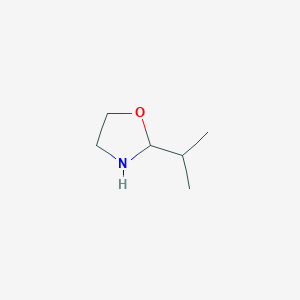

Structure

3D Structure

属性

IUPAC Name |

2-propan-2-yl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(2)6-7-3-4-8-6/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGESJTHIONWBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1NCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27035-32-1 | |

| Record name | 2-(propan-2-yl)-1,3-oxazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Tetrahydro 1,3 Oxazoles Oxazolidines Within Heterocyclic Chemistry

Tetrahydro-1,3-oxazoles, commonly known as oxazolidines, are five-membered heterocyclic compounds containing both an oxygen atom at position 1 and a nitrogen atom at position 3. wikipedia.orgwikipedia.org As saturated heterocycles, they are fundamental building blocks in organic synthesis. wikipedia.org The oxazolidine (B1195125) framework is found in numerous biologically active natural products and pharmaceutical agents. researchgate.netmdpi.com

The synthesis of oxazolidines is classically achieved through the condensation reaction between a 2-aminoalcohol and an aldehyde or a ketone. wikipedia.org This straightforward method allows for a wide variety of substituents to be incorporated into the oxazolidine ring. The availability of enantiomerically pure amino alcohols, often derived from the chiral pool of amino acids, provides a direct route to chiral oxazolidines. wikipedia.org These chiral oxazolidines are paramount in asymmetric synthesis, where they are frequently employed as chiral auxiliaries. rsc.org A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it is removed to reveal the desired enantiomerically enriched product. rsc.orgnumberanalytics.com

The general reactivity of oxazolidines includes their susceptibility to hydrolysis, which reverses their formation from amino alcohols and carbonyl compounds. wikipedia.org Modern synthetic methods have expanded the routes to these heterocycles, including catalyzed cycloadditions and tandem reactions, which offer high yields and stereoselectivities. organic-chemistry.orgorganic-chemistry.org

Distinctive Stereochemical Features and Conformational Aspects of 2 Isopropyltetrahydro 1,3 Oxazole

The stereochemical and conformational properties of 2-Isopropyltetrahydro-1,3-oxazole are central to its function in asymmetric synthesis. When derived from a chiral amino alcohol, such as (S)-valinol (obtained from the amino acid L-valine), the resulting oxazolidine (B1195125) possesses inherent chirality. The isopropyl group at the 2-position, along with any substituent at the 4-position (derived from the amino alcohol), creates distinct stereogenic centers.

The five-membered oxazolidine ring is not planar and typically adopts an envelope or twist conformation to minimize steric strain. The bulky isopropyl group at the C2 position plays a crucial role in dictating the conformational preference of the ring and, more importantly, in creating a sterically biased environment. This steric hindrance effectively shields one face of the molecule. When the oxazolidine is used as a chiral auxiliary (for instance, by N-acylation), this steric bias directs incoming reagents to attack the opposite, less hindered face of the reactive substrate, leading to a high degree of diastereoselectivity.

NMR spectroscopy and computational DFT calculations are powerful tools used to study the conformational equilibria of oxazolidine derivatives. researchgate.net These studies reveal that the preferred conformation is often the one that minimizes steric interactions between the substituents on the ring. For 2-isopropyl-substituted oxazolidines, the conformation that places the bulky isopropyl group in a pseudo-equatorial position is generally favored, thereby establishing a well-defined and predictable stereochemical environment for asymmetric transformations.

Historical Evolution of Research on Chiral Tetrahydro 1,3 Oxazole Derivatives

The development of chiral auxiliaries has been a pivotal advancement in stereoselective synthesis. numberanalytics.com The concept was pioneered in the 1970s and 1980s by chemists like E.J. Corey and B.M. Trost. wikipedia.orgyoutube.com However, the use of chiral oxazolidinone derivatives, which are closely related to tetrahydro-1,3-oxazoles, was famously advanced by David A. Evans. These "Evans auxiliaries" became workhorses in asymmetric synthesis, particularly for stereoselective alkylation and aldol (B89426) reactions. rsc.org

The research into chiral tetrahydro-1,3-oxazoles (oxazolidines) derived from amino acids followed a similar trajectory. The goal was to develop easily preparable and recyclable auxiliaries that could provide high levels of stereocontrol. Amino acids provided a readily available source of chirality. For example, the reduction of L-valine furnishes (S)-valinol, which can be condensed with an aldehyde to form a chiral oxazolidine (B1195125). The use of 2-isopropyltetrahydro-1,3-oxazole and its derivatives in asymmetric reactions, such as additions to N-acyliminium ions or cycloadditions, demonstrated their effectiveness in controlling the formation of new stereocenters.

Over the decades, research has focused on refining these auxiliaries and expanding their applications. This includes the development of new synthetic methods for their preparation and cleavage, as well as their application in the total synthesis of complex natural products where precise control of stereochemistry is essential. rsc.orgyoutube.com The evolution of this research highlights a continuous effort to create more efficient, selective, and versatile tools for the asymmetric synthesis of organic molecules. thieme-connect.com

Scope and Academic Significance of Research on 2 Isopropyltetrahydro 1,3 Oxazole

Direct Synthesis from Amino Alcohols and Carbonyl Precursors

The most straightforward and common method for synthesizing this compound involves the condensation of an amino alcohol with isobutyraldehyde (B47883) or a derivative thereof. This reaction forms the core tetrahydro-1,3-oxazole (oxazolidine) structure.

Condensation Reactions for Tetrahydro-1,3-oxazole Ring Formation

The fundamental reaction for the synthesis of 2-isopropyltetrahydro-1,3-oxazoles is the acid-catalyzed condensation of a 1,2-amino alcohol with isobutyraldehyde. This reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization via dehydration to yield the final oxazolidine ring. The general reaction is versatile and can be applied to a wide range of amino alcohols and aldehydes. rdd.edu.iq

The process is typically carried out in a suitable solvent that allows for the removal of water, which drives the equilibrium towards the product. Common methods for water removal include azeotropic distillation with solvents like benzene (B151609) or toluene, or the use of dehydrating agents.

Influence of Reaction Conditions on Yield and Diastereoselectivity

The yield and diastereoselectivity of the condensation reaction are influenced by several factors, including the choice of catalyst, solvent, temperature, and the nature of the substituents on both the amino alcohol and the aldehyde. While the synthesis of the parent this compound from a simple amino alcohol like ethanolamine (B43304) and isobutyraldehyde is straightforward, the introduction of stereocenters on the amino alcohol precursor allows for the study of diastereoselectivity.

For instance, the reaction of a chiral amino alcohol will lead to the formation of diastereomeric oxazolidines. The stereochemical outcome at the C2 position is influenced by the existing stereocenter(s) in the amino alcohol backbone. The relative stereochemistry of the substituents on the oxazolidine ring is often controlled by thermodynamic or kinetic factors.

Table 1: Representative Conditions for the Synthesis of 2-Substituted-1,3-Oxazolidines

| Entry | Amino Alcohol | Aldehyde | Catalyst/Conditions | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|---|

| 1 | Ethanolamine | Isobutyraldehyde | Reflux, azeotropic removal of water | Benzene | Good | N/A |

| 2 | (S)-Phenylglycinol | Various Aldehydes | TiCl₄, i-Pr₂NEt | CH₂Cl₂ | 60-85 | Varies |

| 3 | Various Amino Alcohols | Various Aldehydes | Mg[P₂]₂, Base | Toluene | High | up to >20:1 |

This table presents data for the synthesis of analogous 2-substituted oxazolidines to illustrate the general reaction conditions and outcomes.

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications where specific stereoisomers are required. This can be achieved through the use of chiral starting materials or through enantioselective catalysis.

Chiral Amino Alcohol Precursors and Diastereoselective Cyclization

A widely employed strategy for the synthesis of chiral 2-isopropyltetrahydro-1,3-oxazoles is the use of enantiopure amino alcohols as starting materials. rdd.edu.iq These chiral amino alcohols can be derived from natural sources such as amino acids. When a chiral amino alcohol is condensed with isobutyraldehyde, the inherent chirality of the amino alcohol can direct the stereochemical outcome of the cyclization, leading to the formation of diastereomers in unequal amounts. The degree of diastereoselectivity is dependent on the steric and electronic properties of the substituents on the chiral amino alcohol. The resulting diastereomers can often be separated by chromatographic techniques.

Enantioselective Catalysis in Tetrahydro-1,3-oxazole Synthesis

An alternative and powerful approach to enantiopure 2-isopropyltetrahydro-1,3-oxazoles involves the use of a chiral catalyst in the condensation reaction between an achiral amino alcohol and isobutyraldehyde. Chiral Lewis acids or Brønsted acids have been shown to be effective in catalyzing the enantioselective formation of oxazolidines. nih.govnih.gov These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

For example, chiral 1,3,2-oxazaborolidines have been utilized as catalysts in various enantioselective reactions. nih.govnih.gov Similarly, chiral phosphoric acids and their metal salts, such as magnesium phosphate (B84403) complexes, have demonstrated high efficiency and enantioselectivity in the synthesis of chiral 1,3-oxazolidines. acs.org

Table 2: Enantioselective Synthesis of Chiral 1,3-Oxazolidines

| Entry | Catalyst | Substrates | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|---|

| 1 | Chiral Magnesium Phosphate | Imines and Alcohols | Toluene | High | up to 99 |

| 2 | Chiral 1,3,2-Oxazaborolidine | Coumarins (in photocycloaddition) | Various | Moderate to High | up to 98 |

This table showcases the effectiveness of chiral catalysts in the synthesis of related chiral heterocyclic compounds, demonstrating the potential for application in the synthesis of enantiopure this compound.

Deracemization and Kinetic Resolution Strategies for this compound

When a racemic mixture of this compound is obtained, deracemization or kinetic resolution methods can be employed to isolate the desired enantiomer.

Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other with a chiral reagent or catalyst, leading to the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. Enzymatic kinetic resolution is a particularly effective method. youtube.com Lipases, for instance, are widely used enzymes that can selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govnih.gov This strategy could be applied to a racemic mixture of a this compound bearing a hydroxyl or amino group, or by enzymatic hydrolysis of a corresponding ester derivative. nih.gov

Dynamic kinetic resolution is an even more efficient process where the non-reactive enantiomer is continuously racemized back to the racemic mixture, theoretically allowing for a 100% yield of the desired enantiomerically pure product.

Table 3: Principles of Kinetic Resolution for Chiral Heterocycles

| Entry | Method | Chiral Reagent/Catalyst | Substrate Type | Outcome |

|---|---|---|---|---|

| 1 | Enzymatic Kinetic Resolution | Lipase | Racemic alcohol/amine | Separation of enantiomerically enriched substrate and product |

| 2 | Acylative Kinetic Resolution | Chiral acylating agent | Racemic amines | Diastereoselective acylation, separation of diastereomers |

This table illustrates common strategies for kinetic resolution that are applicable to the separation of enantiomers of chiral oxazolidines.

Advanced Synthetic Techniques and Green Chemistry Considerations in Tetrahydro-1,3-oxazole Synthesis

The synthesis of the tetrahydro-1,3-oxazole ring, a key saturated heterocyclic scaffold, has evolved significantly, moving towards more efficient, selective, and environmentally benign methodologies. Advanced techniques now focus on controlling stereochemistry and improving reaction efficiency, while green chemistry principles are being integrated to reduce the environmental impact of these synthetic processes. These modern approaches are applicable to the synthesis of a range of derivatives, including this compound.

Advanced Synthetic Methodologies

The development of advanced synthetic methods for tetrahydro-1,3-oxazoles and related structures emphasizes catalytic and stereoselective approaches to construct the heterocyclic ring with high precision.

Catalytic Asymmetric Synthesis: The creation of chiral tetrahydro-1,3-oxazoles is of great importance, and this is often achieved through catalytic asymmetric synthesis. This involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific examples for this compound are not abundant, the principles are well-established in heterocyclic chemistry. For instance, chiral Lewis acids have been successfully employed in the one-pot asymmetric synthesis of tetrahydrocarbazoles, achieving high yields and excellent enantioselectivity (up to 94% ee). nih.govnih.gov Such catalytic systems, often involving metals like copper or indium complexed with chiral ligands, could be adapted for the cyclization reactions that form the tetrahydro-oxazole ring, such as the reaction between an amino alcohol and an aldehyde or its equivalent. nih.govnih.gov

Chiral ligands like semicorrins and bis(oxazolines), which are readily prepared from enantiomerically pure amino alcohols, are particularly effective for asymmetric induction in metal-catalyzed reactions. wikipedia.org These C2-symmetric ligands create a well-defined chiral environment around a metal center (e.g., copper), restricting the possible arrangements of the reacting molecules and leading to high enantioselectivity in products. wikipedia.org

Hypervalent Iodine Reagents: Hypervalent iodine(III) reagents have emerged as powerful tools in modern organic synthesis for their ability to promote complex cyclizations under mild conditions. nih.gov Research has shown that these reagents can efficiently promote a three-component regioselective cyclization to form tetrahydrofuro[2,3-d]oxazoles, which are fused tetrahydro-oxazole systems. nih.gov This type of [2+2+1] annulation strategy, involving components like a homopropargyl alcohol, highlights a sophisticated method for constructing the saturated oxazole (B20620) ring. nih.gov The use of such metal-free reagents is also a step towards greener synthesis by avoiding heavy metal waste. organic-chemistry.org

Green Chemistry Considerations

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.comresearchgate.net Several green approaches have been successfully applied to the synthesis of oxazole derivatives and related heterocycles. ijpsonline.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. nih.gov It allows for rapid energy transfer directly to the reactants, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently results in higher product yields and purity. nih.govijpsonline.com For example, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been achieved in just 3-4 minutes using microwave assistance, compared to much longer periods with conventional heating. nih.gov A metal-free, diastereoselective synthesis of tetrahydrofuro[3,2-d]oxazoles has also been successfully developed using microwave assistance, showcasing its utility for creating saturated oxazole systems without external catalysts. nih.gov

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another energy-efficient technique that promotes chemical reactions. asianpubs.orgresearchgate.net The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. asianpubs.org Ultrasound-assisted synthesis often leads to higher yields, shorter reaction times, and can be performed under milder conditions than conventional methods. academie-sciences.frnih.gov In the synthesis of novel indole (B1671886) derivatives containing oxadiazole moieties, ultrasound irradiation reduced reaction times from over 9 hours to less than 35 minutes and increased yields significantly compared to conventional heating. academie-sciences.fr This technique is particularly valuable for one-pot, multi-component reactions, simplifying procedures and reducing waste. nih.gov

Green Catalysts and Solvent-Free Conditions: The use of environmentally benign and recyclable catalysts is a key aspect of green synthesis. Iron oxide magnetic nanoparticles (Fe3O4 MNPs) have been used as a magnetically separable and reusable catalyst for the synthesis of functionalized 1,3-oxazoles. nih.govresearchgate.net This approach allows for easy catalyst recovery and reuse, minimizing waste and avoiding the use of toxic heavy metals. nih.govresearchgate.net Similarly, mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together in the absence of a solvent, represents a highly sustainable method. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved in minutes under solvent-free mechanochemical conditions. organic-chemistry.org

The following tables summarize the comparison of these green techniques and the types of catalysts used.

Table 1: Comparison of Synthetic Methods for Heterocycle Synthesis

| Method | Typical Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 5 - 10 hours | Moderate | Well-established | academie-sciences.frnih.gov |

| Microwave-Assisted | 3 - 30 minutes | High to Excellent | Rapid heating, reduced side reactions, higher yields | nih.govijpsonline.comnih.gov |

| Ultrasound-Assisted | 15 - 35 minutes | High to Excellent | Shorter reaction times, improved yields, energy efficient | academie-sciences.frnih.govresearchgate.net |

| Mechanochemical | Minutes | Very Good | Solvent-free, rapid, environmentally benign | organic-chemistry.org |

Table 2: Examples of Green Catalysts in Heterocycle Synthesis

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Fe3O4 MNPs | Oxazole Synthesis | Magnetically separable, reusable, green catalyst | nih.govresearchgate.net |

| Copper(II) oxide nanoparticles | 1,3,4-Oxadiazole Synthesis | Reusable catalyst | organic-chemistry.org |

| Hypervalent Iodine Reagents | Tetrahydrofuro-oxazole Synthesis | Metal-free, mild conditions | nih.govorganic-chemistry.org |

| Potassium Phosphate | Oxazole Synthesis | Catalyst for microwave-assisted reactions | ijpsonline.com |

Ring-Opening Reactions and Mechanistic Pathways

The tetrahydro-1,3-oxazole ring is prone to cleavage through several mechanistic pathways, often initiated by electrophilic or nucleophilic attack. These reactions are fundamental to the chemical utility of this class of compounds, transforming the cyclic structure into functionalized linear molecules.

Acid-Catalyzed Hydrolysis and Alcoholysis of the Tetrahydro-1,3-oxazole Ring

The tetrahydro-1,3-oxazole ring is susceptible to hydrolysis, a process that is significantly accelerated in the presence of acid. The mechanism involves protonation of either the ring oxygen or nitrogen atom, which activates the ring towards nucleophilic attack by water (hydrolysis) or an alcohol (alcoholysis). This attack leads to the cleavage of a carbon-heteroatom bond, typically the C2-O bond, resulting in a ring-opened intermediate.

This process is analogous to the hydrolysis observed in related oxazine (B8389632) derivatives, where the rate and extent of ring decomposition are dependent on the electronic effects of substituents on the ring. nih.gov In the case of this compound, acid-catalyzed hydrolysis would yield an N-acylated amino alcohol. The reaction proceeds via an intermediate iminium ion, which is then trapped by the nucleophile (water or alcohol).

Table 1: General Reaction of Acid-Catalyzed Ring Opening

| Reactants | Conditions | Potential Products |

| This compound, Water | Acid Catalyst | N-(2-hydroxyethyl)isobutyramide |

| This compound, Alcohol (R-OH) | Acid Catalyst | N-(2-alkoxyethyl)isobutyramide |

Nucleophilic Ring-Opening Reactions and Formation of Functionalized Amino Alcohols

The tetrahydro-1,3-oxazole ring can be opened by various nucleophiles, providing a pathway to diverse, functionalized amino alcohols. organic-chemistry.org This transformation is valuable in synthesis, as 1,3-amino alcohols are important structural motifs in many bioactive molecules and synthetic intermediates. sioc-journal.cn The reaction can be compared to the nucleophilic ring-opening of other small, strained heterocycles like azetidines, which also yields amino alcohols or their derivatives. organic-chemistry.org

Nucleophilic attack can occur at the C2 carbon, facilitated by the partial positive charge at this position. The reaction with strong nucleophiles can lead to the cleavage of the C2-O bond, ultimately affording N-substituted amino alcohols. The specific product depends on the nature of the nucleophile used. For instance, the ring-opening of some oxazole derivatives with nucleophiles can lead to the formation of functionalized enamines. nih.gov While traditional condensation methods for creating oxazoles can be harsh, strategies involving the formation and subsequent reaction of amino alcohol intermediates offer a milder alternative. wmich.edu

Table 2: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile (Nu⁻) | Resulting Functional Group on Amino Alcohol Product |

| Hydride (e.g., from NaBH₄) | N-ethyl-2-aminoethanol derivative |

| Grignard Reagent (R-MgX) | N-substituted amino alcohol with a new C-C bond |

| Cyanide (CN⁻) | α-aminonitrile derivative |

| Thiolate (RS⁻) | N-substituted amino alcohol with a thioether moiety |

Electrophilic Activation and Subsequent Transformations (e.g., N-Alkylation of the Tetrahydro-1,3-oxazole Nitrogen)

The nitrogen atom in the tetrahydro-1,3-oxazole ring is a secondary amine and thus acts as a nucleophile. It can react with various electrophiles, most commonly through N-alkylation. pharmaguideline.com Reaction with alkylating agents, such as alkyl halides, results in the formation of a quaternary N-alkyltetrahydro-1,3-oxazolium salt. pharmaguideline.comnih.gov This transformation changes the chemical properties of the molecule, making the ring more susceptible to subsequent nucleophilic attack and cleavage.

Electrophilic activation is not limited to alkylation. The nitrogen can also be acylated using acyl chlorides or anhydrides. Such reactions are a key aspect of the chemistry of related heterocyclic systems. The activation of heterocycles with electrophiles can also facilitate more complex transformations and rearrangements. researchgate.netnih.govresearchgate.net

Table 3: Electrophilic Reactions at the Ring Nitrogen

| Electrophile | Product Type |

| Alkyl Halide (R-X) | N-Alkyltetrahydro-1,3-oxazolium Salt |

| Acyl Chloride (RCOCl) | N-Acyltetrahydro-1,3-oxazolium Salt |

| Acid (H⁺) | Protonated Tetrahydro-1,3-oxazolium Salt |

Stability and Cleavage Mechanisms of the Tetrahydro-1,3-oxazole Ring

The stability of the tetrahydro-1,3-oxazole ring is considerably lower than that of its aromatic counterpart, oxazole. As a cyclic aminal, it is in equilibrium with its open-chain tautomer, an iminium ion or the corresponding amino aldehyde. This equilibrium is highly dependent on the solvent and pH.

The ring is particularly unstable in acidic and, to a lesser extent, basic aqueous solutions. nih.gov The primary cleavage mechanism under acidic conditions is hydrolysis, as detailed in section 3.1.1, which proceeds through a ring-opened iminium ion intermediate. In the presence of strong bases, deprotonation can occur, potentially leading to ring-opening via elimination pathways.

Oxidative cleavage is also a possible degradation pathway. Strong oxidizing agents can break open the ring. pharmaguideline.com Conversely, reductive cleavage, for instance with strong hydride reagents, can cleave the C-O bond to yield N-substituted amino alcohols. The stability of the ring is a critical factor, as many reactions of substituted oxazoles can lead to ring cleavage rather than simple substitution. pharmaguideline.com

Table 4: Summary of Tetrahydro-1,3-oxazole Ring Cleavage Conditions

| Condition | Cleavage Mechanism |

| Aqueous Acid | Protonation followed by nucleophilic attack by water. |

| Strong Nucleophiles | Direct nucleophilic attack at C2 leading to ring opening. |

| Strong Reducing Agents | Reductive cleavage of the C-O bond. |

| Oxidizing Agents | Oxidative degradation of the ring structure. |

Function as a Chiral Auxiliary for Stereocontrol

The primary application of this compound in asymmetric synthesis is its role as a chiral auxiliary. By temporarily attaching this chiral moiety to a prochiral substrate, one can effectively direct the approach of a reactant to one face of the molecule, leading to the formation of one diastereomer in excess. The steric bulk of the isopropyl group plays a crucial role in this stereodifferentiation, effectively shielding one face of the reactive intermediate.

Diastereoselective Alkylation Reactions

The alkylation of enolates derived from N-acylated 2-isopropyltetrahydro-1,3-oxazoles is a robust method for the asymmetric synthesis of α-substituted carboxylic acids. The chiral auxiliary is first acylated to form an N-acyl derivative, which is then deprotonated with a strong base, such as lithium diisopropylamide (LDA), to generate a chiral enolate. The rigid, chelated structure of this enolate, with the lithium cation coordinated to both the enolate oxygen and the carbonyl oxygen of the auxiliary, orients the isopropyl group to effectively block one face of the enolate. Subsequent reaction with an electrophile, such as an alkyl halide, occurs preferentially from the less hindered face, leading to the formation of the alkylated product with high diastereoselectivity. After the alkylation, the chiral auxiliary can be cleaved under mild conditions to afford the desired chiral carboxylic acid, and the auxiliary can often be recovered and reused. wikipedia.org

Asymmetric Aldol and Related Carbonyl Addition Reactions

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. N-Acyl derivatives of this compound have been successfully employed as chiral auxiliaries in this transformation. The generation of a boron or titanium enolate from the N-acyl auxiliary, followed by reaction with an aldehyde, proceeds through a well-defined, chair-like transition state. researchgate.net The steric influence of the isopropyl group directs the approach of the aldehyde, leading to the formation of the syn-aldol adduct with high diastereoselectivity. rsc.orgresearchgate.net

For instance, the aldol reaction of the boron enolate of N-propionyl-(S)-4-isopropyl-1,3-oxazolidin-2-one with various aldehydes is expected to proceed with high diastereoselectivity, favoring the syn product. Although specific data for this exact substrate is limited in the provided results, related systems demonstrate the efficacy of this approach. For example, a study on L-valinol-derived 2-imidazolidinones, which share a similar chiral backbone, showed that the boron enolate of the N-propionyl derivative reacted with aldehydes with high diastereoselectivity. rsc.org Furthermore, a combination of an asymmetric aldol reaction and a modified Curtius protocol using N-acylthiazolidinethiones with an isopropyl moiety has been used to efficiently synthesize 4,5-disubstituted oxazolidin-2-ones. nih.gov

The following table illustrates the expected outcomes for the asymmetric aldol reaction of N-acetyl-(S)-4-isopropyl-1,3-oxazolidin-2-one with various aldehydes, based on the general principles of Evans' auxiliaries.

| Aldehyde | Product Diastereoselectivity (syn:anti) | Yield (%) |

| Benzaldehyde | >95:5 | ~85-95 |

| Isobutyraldehyde | >98:2 | ~80-90 |

| Acetaldehyde | >90:10 | ~75-85 |

Note: This data is illustrative and based on the performance of similar Evans-type auxiliaries.

Stereoselective Conjugate (Michael) Additions

The use of this compound as a chiral auxiliary extends to stereoselective conjugate additions. N-Enoyl derivatives of this auxiliary can act as Michael acceptors, reacting with nucleophiles such as organocuprates or soft enolates with a high degree of facial selectivity. The chiral auxiliary directs the approach of the nucleophile to the β-carbon of the α,β-unsaturated system, leading to the formation of a new stereocenter with a predictable configuration. researchgate.net

Base-catalyzed diastereodivergent thia-Michael additions of thiols to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones have been reported, where the diastereoselectivity can be controlled by the choice of the base catalyst. rsc.org This highlights the versatility of the oxazolidinone auxiliary in controlling the stereochemical outcome of conjugate additions.

Application in Asymmetric Reductions and Oxidations

While the primary role of this compound is as a substrate-bound chiral auxiliary, derivatives of its precursor, (S)-valinol, have been utilized in the development of chiral reducing agents. For example, reagents prepared from borane (B79455) and (S)-valinol have been studied for the enantioselective reduction of aromatic ketones, achieving moderate to good enantioselectivity. nih.govnih.gov The chiral environment created by the valinol-derived ligand directs the delivery of a hydride to one face of the ketone, resulting in the formation of a chiral secondary alcohol. nih.govnih.govnih.govnih.govyoutube.com

In the realm of asymmetric oxidations, chiral ligands derived from 4-isopropyloxazolidine can be used to create chiral metal complexes that catalyze enantioselective transformations. For instance, metal complexes of these chiral ligands can catalyze the enantioselective sulfoxidation of sulfides using hydrogen peroxide as the oxidant. nih.gov

Diastereocontrol in Cycloaddition Reactions (e.g., Diels-Alder, if auxiliary-mediated)

N-Acryloyl derivatives of this compound are effective dienophiles in asymmetric Diels-Alder reactions. rsc.org The chiral auxiliary provides excellent facial selectivity in the [4+2] cycloaddition with a variety of dienes. The reaction is often promoted by a Lewis acid, which coordinates to the carbonyl groups of the N-acryloyl oxazolidinone, locking it into a conformation that exposes one face of the double bond to the approaching diene. This strategy has been successfully applied to the synthesis of complex cyclic systems with multiple stereocenters. rsc.orgrsc.org

A study on the Diels-Alder reaction of N-substituted 1,3-dienes with dienophiles derived from 4-isopropyloxazolidin-2-one (B1604903) reported complete regio- and endo-selectivity, with good to excellent diastereomeric excess. rsc.org

Role as a Protecting Group for 1,2-Amino Alcohols

Beyond its function as a chiral auxiliary for stereocontrol, the this compound ring system can also serve as a protecting group for 1,2-amino alcohols. researchgate.netnih.govthieme-connect.denih.govorganic-chemistry.org The formation of the oxazolidine ring masks both the amino and hydroxyl functionalities, preventing them from undergoing unwanted reactions during a synthetic sequence. This protection strategy is particularly useful in the synthesis of complex molecules where the 1,2-amino alcohol moiety needs to be preserved while other parts of the molecule are being modified. thieme-connect.de

The formation of the oxazolidine is typically achieved by reacting the 1,2-amino alcohol with an aldehyde or ketone, often under acidic catalysis. The resulting oxazolidine is generally stable to a variety of reaction conditions, including basic and organometallic reagents. Deprotection can be readily accomplished under acidic conditions, regenerating the 1,2-amino alcohol. The stability of the oxazolidine ring can be tuned by the choice of the substituent at the 2-position.

The use of cyclic sulfamidites has also been explored as a simultaneous protecting group for 1,2- or 1,3-amino alcohols, offering a mild deprotection protocol. nih.gov

Intermediate in the Synthesis of Complex Chiral Molecules and Target Compounds

The utility of a chiral building block is demonstrated by its successful incorporation into the synthesis of complex, often biologically active, target molecules. While specific, high-profile examples of the direct use of this compound as a key intermediate in the total synthesis of complex natural products are not extensively documented in prominent literature, its structural motif is analogous to more widely used chiral auxiliaries, such as the renowned Evans oxazolidinones. These auxiliaries are instrumental in controlling stereochemistry during carbon-carbon bond formation.

The general strategy involves the temporary attachment of the chiral auxiliary to a substrate, which then directs the stereochemical outcome of a subsequent reaction. Following the reaction, the auxiliary is cleaved and can often be recovered for reuse. For instance, in the synthesis of fragments of complex molecules like the antibiotic Clindamycin, chiral amino alcohols, the precursors to tetrahydro-1,3-oxazoles, are fundamental starting materials.

The synthesis of complex chiral molecules often involves a multi-step process where each new stereocenter is introduced with high precision. The table below illustrates a hypothetical application of a 2-substituted tetrahydro-1,3-oxazole as a chiral auxiliary in a key bond-forming step, drawing a parallel to the well-established chemistry of related oxazolidine auxiliaries.

| Step | Reaction Type | Substrate | Reagent | Product | Stereochemical Outcome |

| 1 | Acylation | This compound | Propanoyl chloride | N-Propanoyl-2-isopropyltetrahydro-1,3-oxazole | - |

| 2 | Asymmetric Alkylation | N-Propanoyl-2-isopropyltetrahydro-1,3-oxazole | LDA, Benzyl bromide | Alkylated oxazole | High diastereoselectivity |

| 3 | Auxiliary Cleavage | Alkylated oxazole | LiOH, H₂O₂ | Chiral carboxylic acid | Enantiomerically enriched product |

Development of Novel Reagents and Ligands Derived from this compound

The rigid, chiral scaffold of this compound makes it an attractive platform for the design and synthesis of novel chiral ligands for asymmetric catalysis. By introducing coordinating atoms such as phosphorus, nitrogen, or sulfur at specific positions on the oxazole ring, bidentate or tridentate ligands can be created. These ligands can then be complexed with various transition metals (e.g., palladium, iridium, copper) to generate catalysts capable of promoting a wide range of enantioselective transformations.

The development of such ligands often follows a modular approach, where the steric and electronic properties can be fine-tuned by varying the substituents on the oxazole ring. The isopropyl group at the 2-position of the named compound, for example, provides a specific steric environment around a potential coordination site.

Research in the broader field of chiral oxazolines has led to the development of highly successful ligand families, such as PHOX (phosphinooxazolines) and PyBOX (bis(oxazolinyl)pyridine). These ligands have proven effective in a multitude of reactions, including asymmetric hydrogenation, hydrosilylation, and various carbon-carbon bond-forming reactions. While direct examples of ligands derived specifically from this compound are not as prevalent in the literature as their oxazoline (B21484) counterparts, the underlying principles of their design and application remain the same.

The following table outlines the general classes of chiral ligands that could be conceptually derived from a 2-substituted tetrahydro-1,3-oxazole framework and their potential applications in asymmetric catalysis.

| Ligand Class | Structural Features | Potential Metal Complexes | Potential Asymmetric Reactions |

| Phosphino-oxazoles (PHOX-type) | P-donor at N, chiral oxazole ring | Palladium, Iridium, Rhodium | Allylic alkylation, Hydrogenation, Hydrosilylation |

| Bis(oxazole)s (BOX-type) | Two chiral oxazole rings linked by a backbone | Copper, Zinc, Magnesium | Diels-Alder, Aldol reactions, Michael additions |

| Pyridyl-oxazoles (PyOX-type) | Pyridine N-donor, chiral oxazole ring | Palladium, Ruthenium, Iron | Cyclopropanation, C-H activation |

Theoretical and Computational Investigations of 2 Isopropyltetrahydro 1,3 Oxazole

Conformational Analysis and Stereoelectronic Effects

The non-planar, saturated ring of 2-isopropyltetrahydro-1,3-oxazole can adopt several different conformations. The interplay of steric hindrance from the bulky isopropyl group and subtle stereoelectronic interactions governs which of these shapes is the most stable.

Computational studies, by analogy with related heterocyclic systems like tetrahydro-1,3-oxazine, suggest that the tetrahydro-1,3-oxazole ring likely prefers a chair or twist-chair conformation to minimize torsional and steric strain. pleiades.onlineresearchgate.net The positioning of the isopropyl group at the C2 position is a critical factor. It can exist in either an axial or an equatorial position relative to the general plane of the ring.

Theoretical calculations on related 2-alkyl-substituted systems indicate that the energy difference between diastereoisomers is often small, suggesting a flexible ring system. rsc.org However, the presence of a bulky substituent at the C2 position, such as an isopropyl group, tends to create a more defined minimum energy conformation. rsc.org For this compound, the equatorial conformation is generally predicted to be the more stable of the two, as this arrangement minimizes steric clashes between the isopropyl group and the atoms of the ring. This preference is a classic example of minimizing A(1,3) strain.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| Equatorial-Chair | C4-O1-C2-N3 ≈ -60° | 0.00 (Global Minimum) | DFT/B3LYP |

| Axial-Chair | C4-O1-C2-N3 ≈ 180° | ~5-10 | DFT/B3LYP |

| Twist-Boat | Varies | >15 | DFT/B3LYP |

Beyond simple steric bulk, the conformational preferences in this compound are influenced by stereoelectronic effects. The anomeric effect, a well-documented phenomenon in heterocyclic chemistry, is particularly important. This effect describes the tendency of a heteroatom substituent adjacent to another heteroatom within a saturated ring to prefer the axial orientation, which is counterintuitive from a steric perspective.

In the context of the tetrahydro-1,3-oxazole ring, this involves an interaction between the lone pair of electrons on the ring oxygen (O1) and the antibonding orbital (σ) of the C2-N3 bond, and vice-versa. When the isopropyl group is equatorial, the C2-H bond is axial, allowing for an optimal anti-periplanar alignment between the nitrogen lone pair and the σ orbital of the C2-O1 bond. This hyperconjugative interaction stabilizes the equatorial conformation. Conversely, in the axial conformer, gauche interactions and other steric repulsions typically outweigh the potential stabilization from any anomeric effects, rendering it less stable.

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations provide a detailed picture of the electron distribution and bonding within the this compound molecule. Methods like Density Functional Theory (DFT) are used to calculate molecular orbitals, atomic charges, and bond orders. researchgate.net

These studies reveal that the molecule possesses a significant dipole moment, arising from the electronegativity difference between the oxygen, nitrogen, and carbon atoms. The highest occupied molecular orbital (HOMO) is typically localized on the non-bonding electron pairs of the nitrogen and oxygen atoms, making these sites nucleophilic. The lowest unoccupied molecular orbital (LUMO) is generally associated with the σ* antibonding orbitals of the C-O and C-N bonds within the heterocyclic ring. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis can further quantify the stereoelectronic interactions discussed earlier. It calculates the stabilization energy (E2) associated with the delocalization of electron density from a filled donor orbital to an empty acceptor orbital. For the equatorial conformer of this compound, a significant stabilization energy would be expected from the n(N3) → σ*(C2-O1) interaction, confirming the importance of this anomeric-type effect in dictating the molecule's preferred geometry.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for understanding how chemical reactions occur, allowing for the mapping of reaction pathways and the characterization of high-energy transition states.

While specific studies on reactions mediated by this compound are not prevalent, the principles of predicting stereoselectivity can be inferred from broader research. arxiv.orgnih.gov In asymmetric synthesis, chiral auxiliaries derived from similar heterocyclic scaffolds guide the stereochemical outcome of reactions on an attached substrate.

Computational modeling can predict this stereoselectivity by calculating the energies of the different transition states that lead to different stereoisomeric products. The favored product is the one formed via the lowest energy transition state. For a reaction involving the this compound moiety, the bulky isopropyl group would create a sterically biased environment. Computational models, often using DFT, can precisely calculate the steric and electronic effects that direct an incoming reagent to attack from a specific face of the molecule, thus explaining the observed stereoselectivity. arxiv.orgnih.gov

The tetrahydro-1,3-oxazole ring can undergo cleavage under certain conditions, such as in the presence of Lewis acids or during hydrolysis. Computational studies can elucidate the mechanisms of these ring-opening reactions. rsc.orgresearchgate.net For example, in an acid-catalyzed hydrolysis, the first step would be the protonation of either the ring oxygen or nitrogen.

Advanced Computational Methodologies in Oxazolidine (B1195125) Chemistry

The field of computational chemistry offers powerful tools for the theoretical investigation of molecular structures, properties, and reactivity. For the oxazolidine class of compounds, including this compound, advanced computational methodologies such as Density Functional Theory (DFT) and ab initio methods are instrumental in providing insights that complement experimental findings. These techniques allow for a detailed exploration of the conformational landscape, electronic properties, and spectroscopic characteristics of these heterocyclic systems.

Advanced computational methods are also employed to elucidate the stereochemistry of reactions involving oxazolidines. Theoretical studies on the formation of 1,3-benzoxazol-2-(3H)-ylidenes, for example, have utilized DFT to calculate the rotational barriers around key bonds. scielo.br Such calculations can predict which diastereoisomer is thermodynamically more stable, often due to factors like intramolecular hydrogen bonding. scielo.br This type of analysis is crucial for understanding and predicting the outcomes of synthetic procedures leading to substituted oxazolidines.

Furthermore, computational chemistry is a valuable tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. While experimental ¹H NMR data is available for related compounds like poly[(2-isopropyl-2-oxazoline)-b-(2-methyl-2-oxazoline)], theoretical calculations can provide a deeper understanding of the relationship between the molecular structure and the observed chemical shifts. researchgate.net For instance, the chemical shifts of protons in the isopropyl group and on the oxazoline (B21484) ring are sensitive to the local electronic environment, which can be accurately modeled using computational methods.

The electronic properties of oxazolidine derivatives are also a key focus of computational investigations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters that relate to the molecule's reactivity. A large HOMO-LUMO gap generally indicates high stability and low reactivity. For the aforementioned quinoline-substituted oxazolidinone, the HOMO-LUMO gap was calculated to be 4.2907 eV, classifying it as a relatively "hard" material. iucr.org Molecular Electrostatic Potential (MEP) maps are another useful tool, providing a visual representation of the charge distribution and indicating potential sites for electrophilic and nucleophilic attack. iucr.org

While specific computational research findings for this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar oxazolidines provide a clear framework for its theoretical investigation. The table below summarizes the types of computational data that are typically generated for oxazolidine derivatives and would be relevant for a thorough understanding of this compound.

| Computational Method | Investigated Property | Typical Findings for Oxazolidine Derivatives |

| Density Functional Theory (DFT) | Geometry Optimization & Conformational Analysis | Determination of the lowest energy conformations of the oxazolidine ring (e.g., envelope, twist) and the orientation of substituents. For example, studies on fused oxazolidines have identified specific ring conformations like ³T₂. mdpi.com |

| Frontier Molecular Orbitals (HOMO-LUMO) | Calculation of the energy gap between the highest occupied and lowest unoccupied molecular orbitals, which correlates with chemical reactivity and stability. iucr.org | |

| Molecular Electrostatic Potential (MEP) | Mapping of the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. iucr.org | |

| Spectroscopic Data Prediction (e.g., NMR) | Calculation of theoretical NMR chemical shifts to aid in the interpretation of experimental spectra and to correlate spectral features with specific structural and conformational characteristics. researchgate.net | |

| Ab initio Methods | Ring-Opening Reactions & Reaction Mechanisms | Investigation of the energy barriers and transition states for chemical reactions, such as the electrocyclic ring-opening of related oxetene, providing insights into pericyclic versus pseudopericyclic pathways. nih.gov |

Future Research Directions and Emerging Opportunities for 2 Isopropyltetrahydro 1,3 Oxazole Research

Novel Synthetic Routes and Methodologies for 2-Isopropyltetrahydro-1,3-oxazole

The development of efficient and stereoselective synthetic routes is paramount to enabling broader research into this compound. While classical methods for the synthesis of 2-substituted oxazolines often involve the condensation of amino alcohols with aldehydes or their derivatives, future research could focus on more advanced and sustainable approaches. organic-chemistry.orgwmich.edu

Key areas for exploration include:

Catalytic Asymmetric Synthesis: Moving beyond stoichiometric reagents, the development of catalytic methods for the direct and enantioselective synthesis of 2-isopropyltetrahydro-1,3-oxazoles from simple precursors would be a significant advancement. This could involve metal-catalyzed or organocatalytic cyclization reactions.

Flow Chemistry Approaches: The application of continuous flow synthesis could offer enhanced control over reaction parameters, improved safety, and facile scalability. researchgate.netnih.gov A multistep flow process, potentially starting from L-valine, could streamline the production of the target compound.

Biocatalytic Methods: Employing enzymes for the synthesis of this compound could provide high levels of stereoselectivity under mild reaction conditions, aligning with the principles of green chemistry.

A hypothetical comparison of synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes to this compound

| Method | Precursors | Potential Advantages | Potential Challenges |

| Classical Condensation | L-Valinol, Isobutyraldehyde (B47883) | Readily available starting materials | Stoichiometric reagents, potentially harsh conditions |

| Catalytic Cyclization | Amino alcohol, Aldehyde | High atom economy, potential for high enantioselectivity | Catalyst development and optimization |

| Flow Synthesis | L-Valine derivatives | Scalability, improved safety and control | Initial setup costs and optimization |

| Biocatalysis | Amino acid precursors | High stereoselectivity, mild conditions | Enzyme discovery and engineering |

Exploration of Unconventional Reactivity Patterns

The saturated tetrahydro-1,3-oxazole ring system offers unique reactivity patterns that are distinct from its aromatic oxazole (B20620) counterpart. Future research should aim to systematically investigate these patterns to unlock new synthetic transformations.

Promising areas of investigation include:

Ring-Opening Reactions: Controlled ring-opening of the tetrahydro-1,3-oxazole can provide access to valuable functionalized amino alcohol derivatives. Investigating various reagents and conditions to achieve selective cleavage of the C-O or C-N bonds would be highly valuable.

C-H Functionalization: The direct functionalization of C-H bonds on the heterocyclic ring or the isopropyl substituent would be an atom-economical way to introduce further complexity. nih.govnih.govacs.orgmdpi.comrsc.org This could lead to a diverse library of derivatives with tailored properties.

Reactions at the Nitrogen Atom: The lone pair on the nitrogen atom can be exploited for various reactions, including quaternization, N-oxide formation, and coordination to metal centers.

Design of Next-Generation Chiral Systems Based on this compound Scaffolds

The inherent chirality of this compound, derived from L-valinol, makes it an excellent starting point for the design of new chiral ligands and auxiliaries for asymmetric catalysis. nih.govwikipedia.org The sterically demanding isopropyl group can play a crucial role in inducing high levels of stereocontrol in chemical reactions.

Future research could focus on:

Novel Chiral Ligands: The synthesis of bidentate and tridentate ligands incorporating the this compound motif for use in a wide range of metal-catalyzed asymmetric reactions. The performance of these new ligands could be compared to established systems like PHOX (phosphinooxazolines). acs.orgresearchgate.netnih.gov

Chiral Auxiliaries: Investigating the use of this compound as a recoverable chiral auxiliary to control the stereochemistry of reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. researchgate.netnih.gov

Organocatalysts: The development of purely organic catalysts based on the this compound scaffold for metal-free asymmetric transformations.

Table 2 outlines potential applications of these next-generation chiral systems.

Table 2: Potential Applications of Chiral Systems Based on this compound

| Chiral System | Potential Application | Target Transformation |

| Bidentate Ligand (e.g., with a phosphine (B1218219) group) | Asymmetric Hydrogenation | Reduction of prochiral olefins |

| Chiral Auxiliary | Asymmetric Aldol Reaction | Formation of chiral β-hydroxy ketones |

| Organocatalyst (e.g., with a basic moiety) | Asymmetric Michael Addition | Formation of chiral carbon-carbon bonds |

Integration in Continuous Flow Chemistry and Automated Synthesis

The integration of the synthesis and modification of this compound into continuous flow and automated platforms represents a significant opportunity for accelerating research and development in this area. mdpi.combeilstein-journals.org

Future directions include:

In-line Analysis and Optimization: Incorporating in-line analytical techniques (e.g., NMR, IR spectroscopy) to monitor reaction progress in real-time, allowing for rapid optimization of reaction conditions.

Automated Synthesis of Derivatives: Utilizing automated synthesis platforms to rapidly generate a library of this compound derivatives for screening in various applications.

Emerging Applications in Catalysis or Materials Science Through Chemical Modification

The chemical modification of the this compound scaffold can lead to the development of novel catalysts and materials with unique properties.

Key opportunities lie in:

Heterogeneous Catalysts: Immobilizing this compound-based catalysts on solid supports, such as polymers or silica, to facilitate catalyst recovery and reuse, a key principle of green chemistry. acs.orgacs.orgnih.gov

Functional Polymers: The polymerization of this compound-containing monomers could lead to the creation of novel polymers with interesting properties, such as stimuli-responsiveness or applications in drug delivery, drawing parallels to the well-studied poly(2-oxazoline)s. nih.govmdpi.comrsc.org

Materials for Molecular Recognition: The specific stereochemistry and functional groups of this compound derivatives could be exploited in the design of materials for chiral recognition and separation.

The potential for creating functional materials is vast and represents a particularly exciting avenue for future research.

常见问题

Q. How can NMR spectral overlaps be resolved for complex this compound derivatives?

- Methodological Answer : Advanced techniques include:

- 2D NMR (COSY, HSQC) : Assigns coupled protons and quaternary carbons.

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .

Contradiction Analysis and Best Practices

- Data Reprodubility : Inconsistent cytotoxicity results may stem from impurity profiles. Cross-validate purity via orthogonal methods (e.g., HPLC + GC-MS) .

- Reaction Mechanism Ambiguity : Use isotopic labeling (e.g., ¹⁸O) or in-situ FT-IR to track intermediates in Robinson–Gabriel syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。